molecular formula C10H18O2 B13807634 (1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 59014-05-0

(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B13807634
CAS No.: 59014-05-0
M. Wt: 170.25 g/mol
InChI Key: YMBRJMLOGNZRFY-SGIHWFKDSA-N
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Description

A-multistriatin, also known as 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a bicyclic ketal compound. It is one of the key components of the aggregation pheromone of the European elm bark beetle, Scolytus multistriatus, which is a principal vector of Dutch elm disease . This compound plays a crucial role in the communication and behavior of these beetles, making it a significant subject of study in entomology and chemical ecology.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-multistriatin can be synthesized through several stereoselective routes. One notable method involves the conversion of D-glucose into A-multistriatin via a highly stereoselective eighteen-step process . Another method reported by Mori starts from D-mannitol . Additionally, Cernigliaro and Kocienski have synthesized A-multistriatin from (+)-citronellol, although the low optical purity of this starting material resulted in a product with approximately 40% optical purity .

Industrial Production Methods: Industrial production methods for A-multistriatin are not well-documented in the literature. the synthesis typically involves multiple steps of protection, deprotection, and stereoselective reactions to ensure the correct configuration of the final product.

Chemical Reactions Analysis

Types of Reactions: A-multistriatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis of A-multistriatin often involves hydrogenation, epoxidation, and the use of organometallic reagents .

Common Reagents and Conditions: Common reagents used in the synthesis of A-multistriatin include dimethyl lithium cuprate, Wilkinson’s catalyst, and trityl chloride . Reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and ether.

Major Products Formed: The major product formed from these reactions is A-multistriatin itself, with high stereoselectivity ensuring the formation of the desired isomer. Other diastereomers, such as β-multistriatin, γ-multistriatin, and δ-multistriatin, are typically biologically inactive .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to A-multistriatin include other pheromones of bark beetles, such as frontalin and brevicomin . These compounds share structural similarities and play analogous roles in the communication and behavior of different beetle species.

Uniqueness: A-multistriatin is unique in its high stereoselectivity and specific role in attracting the European elm bark beetle. Unlike its diastereomers, only the natural stereoisomer, α-multistriatin, is biologically active and effective in attracting beetles .

Properties

CAS No.

59014-05-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,2S,4R,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1

InChI Key

YMBRJMLOGNZRFY-SGIHWFKDSA-N

Isomeric SMILES

CC[C@]12[C@@H](C[C@@H]([C@H](O1)CO2)C)C

Canonical SMILES

CCC12C(CC(C(O1)CO2)C)C

Origin of Product

United States

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